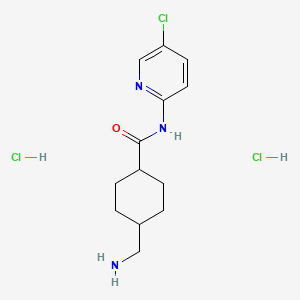
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid amide linked to a chlorinated pyridine ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride typically involves multiple steps:
Formation of the Cyclohexane Derivative: The starting material, cyclohexanecarboxylic acid, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde intermediate reacts with ammonia or an amine in the presence of a reducing agent.
Chlorination of Pyridine: The pyridine ring is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Bond Formation: The aminomethyl-cyclohexanecarboxylic acid derivative is then coupled with the chlorinated pyridine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the amide bond can yield the corresponding amine.
Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with aminomethyl or pyridine moieties.
Receptor Binding Studies: Useful in studying the binding affinity of pyridine derivatives to various biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the synthesis of polymers and materials with specific properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorinated pyridine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminomethyl-cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane and aminomethyl structures.
Chlorinated Pyridine Derivatives: Compounds with chlorinated pyridine rings, such as 5-chloro-2-pyridinylamine.
Uniqueness
Structural Combination: The unique combination of a cyclohexane ring with an aminomethyl group and a chlorinated pyridine ring sets this compound apart from others.
Propriétés
Numéro CAS |
1204337-43-8 |
|---|---|
Formule moléculaire |
C13H20Cl3N3O |
Poids moléculaire |
340.7 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(5-chloropyridin-2-yl)cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C13H18ClN3O.2ClH/c14-11-5-6-12(16-8-11)17-13(18)10-3-1-9(7-15)2-4-10;;/h5-6,8-10H,1-4,7,15H2,(H,16,17,18);2*1H |
Clé InChI |
SITXPHZDHNGWNB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)C(=O)NC2=NC=C(C=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


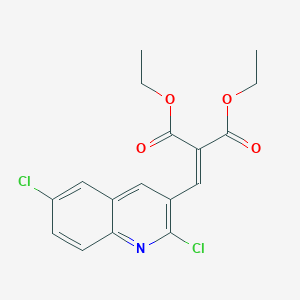
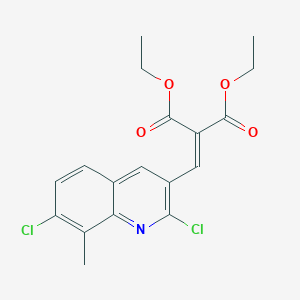
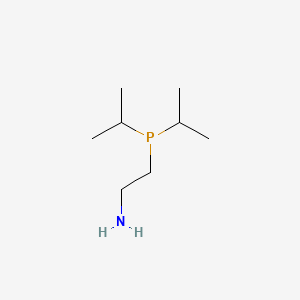
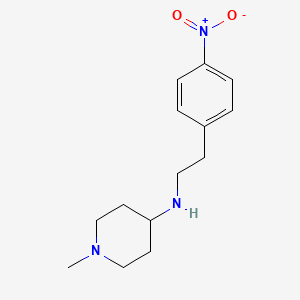

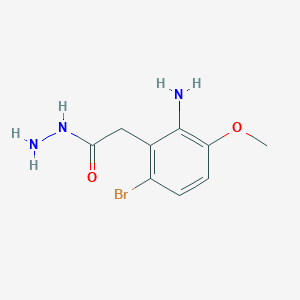
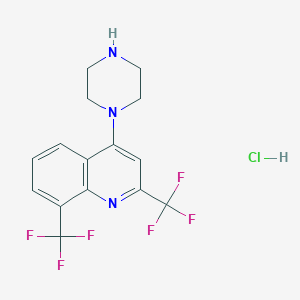
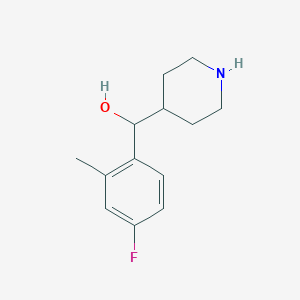
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)
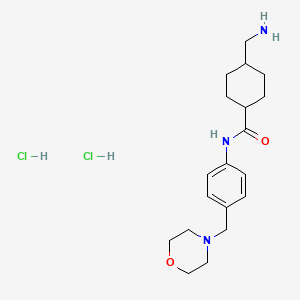

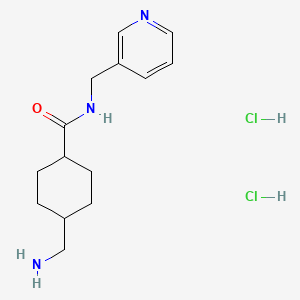
![(2S)-2-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B8270768.png)
![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
